molecular formula C32H29F3N6O6 B11933762 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate

カタログ番号: B11933762
分子量: 650.6 g/mol
InChIキー: YUXMAKUNSXIEKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an imidazo[4,5-c]quinolin-2-one derivative with a complex structure featuring a 6-methoxypyridin-3-yl group at position 8, a 3-methyl substituent, and a 4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl moiety at position 1. The fumarate salt form enhances its solubility and bioavailability . Synthesized via acid-promoted cascade reactions (General Procedure C), it was obtained in 77% yield as a pale yellow solid . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H), 8.19–8.14 (m, 2H), 3.93 (s, 3H, methoxy), 3.69 (s, 3H, methyl), and 3.11–3.06 (m, 8H, piperazine) .
  • HRMS: [M+H]⁺ at m/z 535.2042 (calculated: 535.2064) .

Pharmacologically, it acts as a PI3K kinase inhibitor and is used in combination therapies for cancers like medulloblastoma and resistant tumors . Its structural complexity and trifluoromethyl group contribute to target selectivity and metabolic stability.

特性

分子式

C32H29F3N6O6

分子量

650.6 g/mol

IUPAC名

but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChIキー

YUXMAKUNSXIEKN-UHFFFAOYSA-N

正規SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Imidazoquinolinone Core: The imidazoquinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions.

    Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group can be introduced via a nucleophilic substitution reaction using a methoxypyridine derivative and a suitable leaving group.

    Attachment of the Methyl Group: The methyl group can be added through an alkylation reaction using a methylating agent, such as methyl iodide, in the presence of a base.

    Incorporation of the Piperazinyl Group: The piperazinyl group can be introduced through a nucleophilic substitution reaction using a piperazine derivative and an appropriate leaving group.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added via a Friedel-Crafts acylation reaction using a trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

4. 科学研究への応用

    化学: より複雑な分子の合成のためのビルディングブロックとして。

    生物学: その分子標的を伴う生物学的プロセスを研究するためのプローブとして。

    医学: そのユニークな構造と生物活性による潜在的な治療的用途。

    産業: 新しい材料の開発における使用、または化学反応における触媒として。

科学的研究の応用

The compound exhibits significant biological activities due to its unique structural features. It selectively binds to the RIO kinase 2 (RIOK2), which plays a critical role in ribosome maturation and cell cycle regulation. The inhibition of this kinase can lead to altered cellular responses, making it a target for cancer therapies. Moreover, the trifluoromethyl group and piperazine moiety enhance its pharmacological properties and specificity as a therapeutic agent .

Therapeutic Applications

The primary therapeutic applications of this compound include:

1. Cancer Treatment

  • Mechanism of Action : As a dual inhibitor of PI3K and mTOR pathways, it disrupts the signaling cascades that promote tumor growth and survival. This makes it a candidate for treating various cancers where these pathways are hyperactivated due to mutations or other factors.
  • Case Studies : Research has indicated that compounds similar to this one exhibit potent anti-tumor effects in preclinical models. For instance, studies have shown that inhibiting mTORC1 leads to reduced proliferation in cancer cell lines .

2. Neurological Disorders

  • Potential Applications : The modulation of signaling pathways affected by this compound may also extend to neurological disorders. Given that mTOR signaling is involved in neurogenesis and synaptic plasticity, there is potential for applications in conditions such as Alzheimer's disease .

3. Metabolic Disorders

  • Impact on Metabolism : The PI3K/mTOR pathway is crucial in metabolic regulation. Compounds that inhibit these pathways can potentially be used to treat metabolic syndromes by improving insulin sensitivity and reducing fat accumulation .

Synthesis and Structural Insights

The synthesis of 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate typically involves multi-step organic synthesis techniques. The incorporation of the methoxypyridine moiety and trifluoromethylphenyl group is critical for its biological activity. The synthesis routes often utilize nucleophilic substitutions and cyclization reactions to construct the complex structure efficiently .

作用機序

8-(6-メトキシピリジン-3-イル)-3-メチル-1-(4-(ピペラジン-1-イル)-3-(トリフルオロメチル)フェニル)-1H-イミダゾ[4,5-c]キノリン-2(3H)-オン フマル酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含み、その活性を調節します。関与する正確な経路は、特定の生物学的コンテキストと、化合物がその標的に対する結合親和性によって異なります。

類似化合物との比較

Key Observations:

Substituent Impact :

  • The piperazine and trifluoromethyl groups in the target compound enhance solubility and binding affinity compared to analogs like 16g and DD8 .
  • AZD0156 replaces piperazine with a tetrahydropyran group, improving volume of distribution and pharmacokinetic half-life .

Biological Activity :

  • The target compound’s PI3K inhibition contrasts with AZD0156’s ATM kinase targeting , highlighting scaffold versatility .
  • Compound 4d ’s trifluoromethylpyridin-3-yl group may enhance metabolic stability but reduces yield (25%) compared to the target compound (77%) .

Synthesis Efficiency :

  • The target compound’s 77% yield (via acid-promoted cascade reactions) outperforms analogs like 16g (32%) and 4d (25%), suggesting optimized synthetic routes .

Research Findings on Structure-Activity Relationships (SAR)

  • Methoxy Groups: The 6-methoxy group on pyridine in the target compound improves solubility and reduces off-target interactions compared to non-methoxy analogs .
  • Trifluoromethyl Effects : The 3-(trifluoromethyl)phenyl group enhances hydrophobic interactions with kinase active sites, a feature shared with compound 4d .
  • Piperazine vs. Tetrahydropyran : Piperazine in the target compound provides basicity for salt formation (fumarate), whereas AZD0156’s tetrahydropyran improves brain penetration .

Pharmacokinetic and Clinical Relevance

  • Target Compound: Preclinical data suggest utility in combination therapies (e.g., with irinotecan or olaparib) for resistant tumors .
  • AZD0156 : Demonstrates a low predicted clinical dose (<50 mg) due to high potency (IC₅₀ < 1 nM) and favorable pharmacokinetics .
  • Structural Similarity vs. Biological Response: While structurally similar compounds (Tanimoto Coefficient > 0.85) share only a 20% chance of similar gene expression profiles, conserved functional groups (e.g., imidazo[4,5-c]quinolin-2-one core) correlate with kinase inhibition .

生物活性

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate, commonly referred to by its CAS number 1245537-68-1, is a synthetic compound belonging to the class of imidazoquinolines. This compound exhibits significant biological activity, particularly as a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in regulating cell growth, proliferation, and survival.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its biological activity:

  • Methoxypyridine moiety
  • Trifluoromethylphenyl group
  • Piperazine ring

The molecular weight of this compound is approximately 650.6 g/mol, and it has a complex three-dimensional structure that allows for specific interactions with biological targets.

Research indicates that 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate selectively binds to the RIOK2 kinase with high affinity. This binding is significant as RIOK2 plays a role in ribosome maturation and cell cycle regulation. The inhibition of PI3K/mTOR pathways leads to various downstream effects, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell migration and invasion.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. Notably, it has shown effectiveness against breast cancer cells by inducing cell cycle arrest and promoting apoptosis. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (μM) Mechanism
Study AMDA-MB-4530.15PI3K/mTOR inhibition inducing apoptosis
Study BA5499.0Cell cycle arrest at S phase
Study CDU1452.5Inhibition of migration and invasion

In Vivo Studies

In vivo studies have further supported the efficacy of this compound in tumor models. For instance, administration in xenograft models has resulted in significant tumor regression, highlighting its potential as a therapeutic agent against various malignancies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound Name CAS Number Key Features
NVP-BGT2261245537-68-1Dual PI3K/mTOR inhibitor; effective against cancer
CQ211Not availableSelective RIOK2 inhibitor; high binding affinity
BGT22611978790Antineoplastic agent; dual inhibition mechanism

This comparison indicates that while there are other compounds targeting similar pathways, the specific structural features of 8-(6-Methoxypyridin-3-yl)-3-methyl... enhance its potency and selectivity .

Q & A

Basic: What are the key steps in synthesizing this compound, and how is its purity validated?

The synthesis involves a multi-step protocol, including acid-promoted cascade reactions and coupling steps. For example, the core imidazo[4,5-c]quinolin-2-one scaffold is synthesized via reaction of N-(4-chloroquinolin-3-yl)carbamates with amines under acidic conditions, followed by coupling with a 6-methoxypyridin-3-yl group and a piperazine-containing aryl moiety . Key validation steps include:

  • Purity assessment : HPLC with >95% purity threshold.
  • Structural confirmation : ¹H/¹³C NMR (e.g., δ 8.78 ppm for aromatic protons, 164.0 ppm for carbonyl groups) and HRMS (e.g., [M+H]+ at m/z 535.2042) .
  • Yield optimization : Use of solvents like DCM/MeOH (20:1) for TLC monitoring (Rf = 0.17) .

Basic: What pharmacological targets or mechanisms are associated with this compound?

The compound’s imidazo[4,5-c]quinolin-2-one core is structurally analogous to ATM kinase inhibitors (e.g., AZD0156), suggesting potential DNA damage response modulation . Key targets may include:

  • ATM kinase inhibition : Demonstrated in preclinical models via synergistic effects with DNA-damaging agents like irinotecan .
  • Selectivity profiling : Use of kinase panels to assess off-target effects (e.g., BET bromodomains, PI3K isoforms) .

Advanced: How can synthesis yield be improved while minimizing side products?

Methodological strategies include:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce hydrolysis byproducts .
  • Catalytic systems : Employ Pd/C or CuI for coupling steps to enhance regioselectivity .
  • Temperature control : Heating at 100°C for aryl coupling (as in ) improves reaction rates but requires reflux conditions to prevent decomposition .
  • Byproduct tracking : Use LC-MS to identify impurities (e.g., trifluoromethyl-phenyl adducts) and adjust stoichiometry .

Advanced: How do structural modifications (e.g., piperazine substitution) impact bioavailability and potency?

Comparative studies on analogs reveal:

ModificationImpactExample
Piperazine substituent Enhances solubility via protonation at physiological pH, improving oral bioavailability .AZD0156 (piperazine analog) shows 77% oral bioavailability in mice .
Trifluoromethyl group Increases metabolic stability by resisting CYP450 oxidation .Analog 5v (from ) shows t1/2 > 6 hrs in microsomal assays.
Methoxy-pyridinyl group Modulates logP (lipophilicity), balancing membrane permeability and aqueous solubility .LogP = 3.2 (calculated) for 5v .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized protocols : Use CLIA-certified assays for IC50 determination (e.g., ATPase activity assays for kinase inhibition) .
  • Orthogonal validation : Confirm results with SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated target knockout .
  • Data normalization : Adjust for cell-line-specific factors (e.g., p53 status in cancer models) .

Advanced: What computational tools are recommended for predicting this compound’s reactivity or binding modes?

  • QM/MM simulations : Model reaction pathways (e.g., acid-promoted cyclization) to predict intermediates .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to map interactions with ATM kinase’s ATP-binding pocket .
  • MD simulations : Assess stability of piperazine-kinase interactions over 100-ns trajectories (AMBER or GROMACS) .

Advanced: How can in vivo efficacy be evaluated in disease-relevant models?

  • Xenograft models : Co-administer with irinotecan (DNA topoisomerase inhibitor) to assess tumor growth suppression in ATM-deficient tumors .
  • PK/PD analysis : Measure plasma exposure (AUC0-24h) and tumor penetration via LC-MS/MS .
  • Toxicity endpoints : Monitor bone marrow suppression (common with ATM inhibitors) using CBC counts .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
  • Stability monitoring : Use UPLC-PDA every 3 months to detect degradation (e.g., hydrolysis of the fumarate counterion) .

Advanced: How can researchers design SAR studies to optimize this compound’s scaffold?

  • Core modifications : Replace imidazo[4,5-c]quinoline with pyrrolo[2,3-d]pyrimidine to assess potency shifts .
  • Substitution patterns : Test electron-withdrawing groups (e.g., -CF3 vs. -OCH3) on the pyridinyl ring for metabolic stability .
  • Piperazine alternatives : Compare with morpholine or thiomorpholine for solubility and CNS penetration .

Basic: What analytical techniques are critical for characterizing this compound’s salt form (e.g., fumarate)?

  • X-ray diffraction (PXRD) : Confirm salt formation via distinct diffraction patterns .
  • Thermogravimetric analysis (TGA) : Measure fumarate decomposition temperature (typically >200°C) .
  • ¹H NMR in D2O : Identify fumarate protons (δ 6.6 ppm, singlet) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。